N-(4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
Description
This sulfonamide derivative features a phenyl core substituted with a 3-methyl group and a sulfamoyl moiety at position 4. The sulfamoyl nitrogen is further functionalized with a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, while the phenyl amine is linked to a propionamide tail. The compound’s estimated molecular formula is C₁₈H₂₄N₄O₄S (molecular weight ≈ 408.5 g/mol), with key functional groups contributing to hydrogen bonding (hydroxyl, sulfamoyl, amide) and lipophilicity (pyrrole, methyl). Structural elucidation likely employs crystallographic tools like SHELX software, a standard in small-molecule refinement .
Properties
IUPAC Name |
N-[4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-17(22)19-13-7-8-16(12(2)10-13)25(23,24)18-11-15(21)14-6-5-9-20(14)3/h5-10,15,18,21H,4,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGWFLBPPDRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a propionamide group, a sulfamoyl moiety, and a pyrrole ring. Its molecular formula is , with a molecular weight of 353.45 g/mol. The presence of the sulfamoyl group is particularly significant as it can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 353.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing signaling pathways.
- Antioxidant Activity : The pyrrole moiety could contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of similar compounds on cancer cell lines. The results indicated that derivatives with sulfamoyl groups exhibited significant cytotoxicity against various cancer cells, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Properties
Research has shown that compounds with structural similarities to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Recent findings suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro assays demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. This activity is hypothesized to stem from the compound's ability to interfere with bacterial metabolic processes.
Table 2: Biological Activity Overview
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonamide Derivatives
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Sulfonamide-Based Compounds
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Analysis :
- Melting Point : The target compound’s hydroxyl and amide groups may elevate its melting point relative to ’s fluorinated chromen derivative (175–178°C), though steric bulk in likely enhances crystallinity.
- Solubility : The target’s hydroxyl and sulfamoyl groups improve aqueous solubility compared to ’s hydrophobic chromen and ’s pyridine-based compound.
- Synthetic Yield: ’s 28% yield reflects challenges in coupling bulky heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
